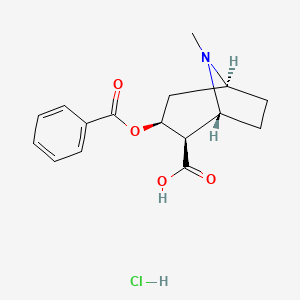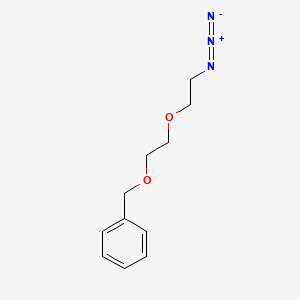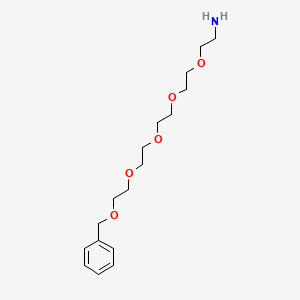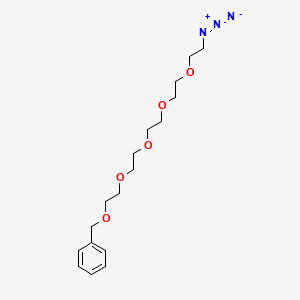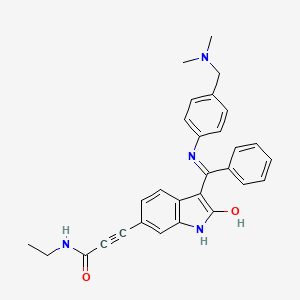
BI-847325
Übersicht
Beschreibung
BI-847325 is a novel, ATP-competitive inhibitor of MEK and Aurora kinases. It has shown significant potential in treating a wide range of cancers, including both solid and hematologic malignancies. The compound is particularly effective in cell lines with oncogenic mutations in NRAS, BRAF, and MAP2K1 .
Wissenschaftliche Forschungsanwendungen
BI-847325 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung und der Signaltransduktionswege verwendet.
Biologie: Wird in zellulären Assays eingesetzt, um die Rolle von MEK- und Aurora-Kinasen bei der Zellzyklusregulation und Apoptose zu untersuchen.
Medizin: Zeigte eine signifikante Antitumoraktivität in präklinischen Modellen verschiedener Krebsarten, darunter Darm-, Magen-, Brust- und Bauchspeicheldrüsenkrebs.
Industrie: Potenzielle Anwendungen bei der Entwicklung von zielgerichteten Krebstherapien und personalisierter Medizin.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität von MEK- und Aurora-Kinasen. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Effektorproteinen im MAPK-Signalweg, was zu einer reduzierten Zellproliferation und erhöhter Apoptose führt. Die Verbindung hemmt auch die Zellteilung und -proliferation, indem sie Aurora-Kinasen angreift, die eine entscheidende Rolle bei der Mitose spielen .
Wirkmechanismus
Target of Action
BI-847325 is an ATP-competitive dual inhibitor of MEK and Aurora kinases . MEK1/2 and Aurora A/B kinases are the primary targets of this compound . These kinases play crucial roles in cell proliferation and cell cycle progression, making them important therapeutic targets in cancer treatment .
Mode of Action
This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of MEK1/2 and Aurora A/B kinases . This inhibition results in decreased phospho-ERK1/2 and phospho-Histone H3 levels , which are downstream targets of MEK and Aurora kinases respectively .
Biochemical Pathways
The inhibition of MEK1/2 and Aurora A/B kinases by this compound affects the MAPK signaling pathway and the regulation of mitosis . The MAPK pathway is frequently deregulated in cancer, and its inhibition can prevent cell proliferation . On the other hand, Aurora kinases are responsible for the temporal and spatial regulation of mitosis . Their inhibition can disrupt cell cycle progression .
Result of Action
This compound has been shown to induce apoptosis and decrease multidrug resistance, cell cycle progression, proliferation, angiogenesis, and invasion at the molecular and/or cellular levels . It has also been found to induce thyroid differentiation markers in anaplastic thyroid carcinoma (ATC) cell lines .
Action Environment
The efficacy of this compound can be influenced by the genetic makeup of the cancer cells. For instance, it has been observed to have equipotent effects in BRAF-mutant cells, whereas in KRAS-mutant cells, MEK inhibition required higher concentrations than Aurora kinase inhibition . Furthermore, the compound has shown synergistic effects when combined with capecitabine, leading to complete remission in certain cancer models .
Vorbereitungsmethoden
Die Synthese von BI-847325 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der wissenschaftlichen Literatur detailliert beschrieben. Industrielle Produktionsverfahren beinhalten typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
BI-847325 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
BI-847325 ist einzigartig in seiner dualen Hemmung von MEK- und Aurora-Kinasen, was es von anderen Kinaseinhibitoren unterscheidet, die typischerweise nur eine Kinase angreifen. Ähnliche Verbindungen umfassen:
Andere MEK-Inhibitoren: Diese Verbindungen zielen im Allgemeinen nur auf den MEK-Signalweg ab und hemmen nicht Aurora-Kinasen, wodurch this compound in seinen Anwendungen vielseitiger wird.
Der duale Hemmmechanismus von this compound bietet eine breitere Palette an Antitumoraktivität und Potenzial für Kombinationstherapien, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebsbehandlung macht .
Eigenschaften
IUPAC Name |
3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQMWSIGPQEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207293-36-4, 2128698-24-6 | |
| Record name | BI 847325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-847325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-847325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



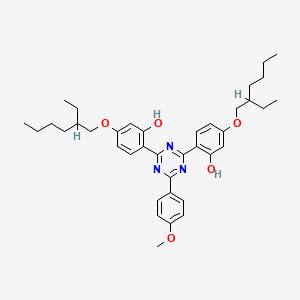



![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
